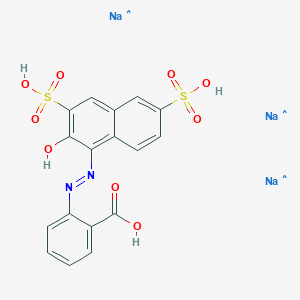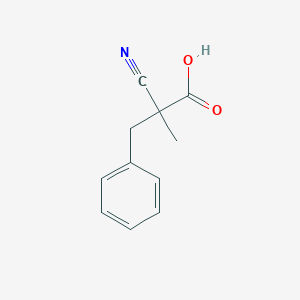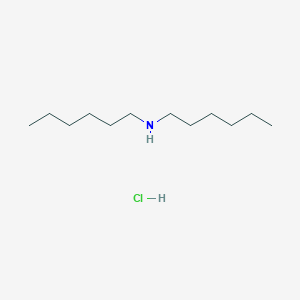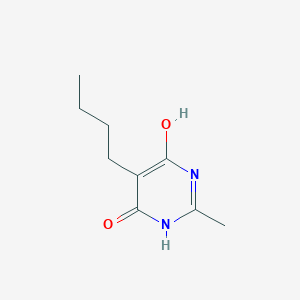
Pontachrome Red B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pontachrome Red B is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications. The compound has the chemical formula C17H9N2Na3O9S2 and a molecular weight of 518.367 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pontachrome Red B typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. One common method involves the following steps:
Diazotization: An aromatic amine, such as o-aminoanisole, is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process typically includes:
Acetylation: o-Aminoanisole is acetylated using anhydride and dichloroethanes in the presence of a catalyst at 70-85°C for 0.8-1.5 hours.
Nitration: The acetylated product undergoes nitration with fuming nitric acid at 40-55°C for 0.7-2 hours.
Hydrolysis: The nitrated product is hydrolyzed to remove the acetyl group, resulting in the formation of the final dye.
Análisis De Reacciones Químicas
Types of Reactions
Pontachrome Red B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can result in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Pontachrome Red B has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in various products
Mecanismo De Acción
The mechanism of action of Pontachrome Red B involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can be detected spectrophotometrically. The dye’s ability to bind to specific substrates makes it useful in analytical chemistry and diagnostic applications . The molecular pathways involved include electrostatic interactions, hydrogen bonding, and van der Waals forces.
Comparación Con Compuestos Similares
Pontachrome Red B can be compared with other azo dyes such as:
Pontachrome Violet SW: Similar in structure but differs in color and specific applications.
Pontachrome Azure Blue B: Used in different analytical techniques and has distinct spectral properties.
Uniqueness
This compound is unique due to its specific absorption characteristics, making it suitable for various spectrophotometric analyses. Its stability and vibrant color also make it a preferred choice in industrial applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in multiple fields.
Propiedades
Fórmula molecular |
C17H12N2Na3O9S2 |
|---|---|
Peso molecular |
521.4 g/mol |
InChI |
InChI=1S/C17H12N2O9S2.3Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;; |
Clave InChI |
WFAIPVSMRHJCGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11965188.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965193.png)

![(5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965196.png)


![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965219.png)
![3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965223.png)


![4-Hydroxybenzaldehyde [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11965249.png)

